(2-bromoethyl)(ethyl)amine hydrobromide
Description
Contextualization within Halogenated Amine Derivatives
Halogenated amines are a class of organic compounds characterized by the presence of at least one halogen atom and an amine functional group. fiveable.meacs.org These compounds are of considerable interest in organic synthesis due to the dual reactivity they possess. The halogen atom can act as a leaving group in nucleophilic substitution reactions, while the amine can serve as a nucleophile or a base. fiveable.me This duality allows for a wide range of chemical transformations, making halogenated amines valuable precursors for the synthesis of more complex molecules.
(2-Bromoethyl)(ethyl)amine (B13517398) hydrobromide is a prime example of a bifunctional reagent within this class. The bromine atom, being a good leaving group, facilitates reactions with various nucleophiles. Simultaneously, the secondary amine, once deprotonated, can participate in a myriad of synthetic transformations. This combination of a reactive alkyl halide and a nucleophilic amine within the same molecule is a key feature that distinguishes it from simpler amines or alkyl halides. smolecule.com
Significance as a Versatile Synthetic Intermediate
The versatility of (2-bromoethyl)(ethyl)amine hydrobromide as a synthetic intermediate stems from its ability to participate in a diverse array of chemical reactions. Its primary role is often as an alkylating agent, where the bromoethyl group is transferred to a nucleophilic substrate. smolecule.com This property has been exploited in numerous synthetic strategies.
One notable application is in the synthesis of heterocyclic compounds. For instance, it serves as a key reactant in the preparation of thiazolines and thiazines through a tandem S-alkylation-cyclodeamination reaction with thioamides. smolecule.comsigmaaldrich.com These nitrogen and sulfur-containing heterocycles are prevalent scaffolds in many natural products and pharmaceutical agents. smolecule.com
Furthermore, (2-bromoethyl)(ethyl)amine hydrobromide is instrumental in the synthesis of optically active phosphines. smolecule.com These chiral phosphines are crucial ligands for various metal catalysts used in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. The compound acts as an alkylating agent in the P-alkylation of secondary phosphines, a reaction often catalyzed by a base such as cesium hydroxide (B78521). smolecule.com
The compound also finds utility in the preparation of various amine derivatives. It can be used for the chemoselective mono-N-alkylation of primary amines, diamines, and polyamines, a reaction also promoted by cesium hydroxide. sigmaaldrich.com This controlled alkylation is essential for building up more complex polyamine structures.
Overview of its Role in Constructing Molecular Complexity
The strategic incorporation of (2-bromoethyl)(ethyl)amine hydrobromide into a synthetic sequence allows for a significant increase in molecular complexity from relatively simple starting materials. Its bifunctional nature enables the introduction of both an ethylamine (B1201723) side chain and a point of further functionalization (via the bromine atom) in a single step.
This is particularly evident in the synthesis of pharmaceutical drug candidates and other biologically active molecules. smolecule.com The reactive bromo group provides a handle for attaching the molecule to other fragments or for cyclization reactions to form ring systems. For example, it is a key intermediate in the synthesis of the antidepressant drug Moclobemide (B1677376). asianpubs.org In this synthesis, it reacts with morpholine (B109124) to form N-(2-aminoethyl)morpholine, which is then further functionalized. asianpubs.org
The ability to construct intricate molecular frameworks is a central theme in modern organic synthesis. (2-Bromoethyl)(ethyl)amine hydrobromide, with its inherent reactivity and versatility, provides a reliable and efficient means to achieve this goal. Its application in the synthesis of heterocycles, chiral ligands, and complex amines underscores its importance as a valuable tool in the chemist's arsenal (B13267) for building molecular complexity.
Chemical Compound Information
| Compound Name |
| (2-bromoethyl)(ethyl)amine hydrobromide |
| 1-aminoethyl-3-methylimidazolium bromide |
| 2-bromoethanol |
| 2-Bromoethylamine (B90993) hydrobromide |
| Boric acid |
| Bromine |
| Cesium hydroxide |
| Ethanolamine (B43304) |
| Ethylamine |
| Hydrobromic acid |
| Moclobemide |
| Morpholine |
| N-(2-aminoethyl)morpholine |
| p-chlorobenzoic acid |
| Phosphorus tribromide |
| Thiazines |
| Thiazolines |
| Thioamides |
Interactive Data Table: Properties of (2-Bromoethyl)(ethyl)amine Hydrobromide
| Property | Value |
| CAS Number | 70299-78-4 sigmaaldrich.com |
| Molecular Formula | C4H11Br2N |
| Molecular Weight | 232.95 g/mol sigmaaldrich.com |
| Appearance | White to off-white crystalline powder smolecule.com |
| Solubility | Soluble in water smolecule.com |
| Melting Point | 170-175 °C sigmaaldrich.com |
Properties
CAS No. |
70299-78-4 |
|---|---|
Molecular Formula |
C4H11Br2N |
Molecular Weight |
232.9 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromoethyl Ethyl Amine Hydrobromide
Precursor Selection and Design Strategies
The successful synthesis of the target compound hinges on a carefully planned strategy, beginning with the selection of appropriate precursors. The two primary retrosynthetic approaches involve either forming the C-Br bond from a pre-functionalized amine or constructing the N-ethyl bond on a bromoamine scaffold.
Utilization of Ethanolamine (B43304) Derivatives in Bromination Reactions
A common and direct strategy involves the use of N-substituted ethanolamine derivatives as the starting material. For the synthesis of (2-bromoethyl)(ethyl)amine (B13517398) hydrobromide, the logical precursor is 2-(ethylamino)ethanol (B46374). This approach leverages the well-established reaction of alcohols with hydrobromic acid to form alkyl bromides. The hydroxyl group of the ethanolamine derivative is protonated by the strong acid, converting it into a good leaving group (water), which is subsequently displaced by the bromide ion. This method is advantageous as it builds the core structure of the target molecule in a single, efficient step from a commercially available or easily accessible precursor.
Strategic N-Alkylation Pathways to Access the Ethyl Amine Moiety
An alternative strategy involves a two-step process starting with a simpler, readily available bromo-compound, followed by the introduction of the ethyl group. This pathway typically begins with 2-bromoethylamine (B90993) hydrobromide. The secondary amine is then formed through N-alkylation using an appropriate ethylating agent, such as ethyl bromide or ethyl iodide. This approach offers flexibility, as the core 2-bromoethylamine structure is a common intermediate used in the synthesis of numerous derivatives. sigmaaldrich.comguidechem.com Controlling the stoichiometry and reaction conditions is crucial to ensure selective mono-alkylation and prevent the formation of the tertiary amine by-product. sigmaaldrich.com
Classical Synthetic Approaches and Their Refinements
The traditional methods for synthesizing (2-bromoethyl)(ethyl)amine hydrobromide and related compounds are robust and have been well-documented in chemical literature. These approaches are often characterized by the use of strong mineral acids and alkyl halides.
Direct Bromination Protocols with Hydrobromic Acid
The most direct classical synthesis involves the reaction of 2-(ethylamino)ethanol with concentrated hydrobromic acid (HBr). In a typical procedure, the substituted ethanolamine is heated with an excess of aqueous HBr. The reaction proceeds through an SN2 mechanism where the hydroxyl group is first protonated to form a good leaving group (H2O), which is then displaced by the bromide nucleophile.
A well-established procedure for analogous β-dialkylaminoethyl bromide hydrobromides demonstrates the effectiveness of this method. For instance, the synthesis of the related N,N-diethyl derivative by reacting 2-(diethylamino)ethanol (B1670525) with hydrobromic acid has been reported to achieve a yield of 80%. orgsyn.org The process involves heating the reactants, followed by distillation to remove water and excess acid, and subsequent crystallization of the product from a suitable solvent like acetone (B3395972). orgsyn.org
Table 1: Representative Yields for Bromination of N-Alkylethanolamines with HBr
| N-Substituent | Yield (%) |
| Methyl (dimethyl) | 83 |
| Ethyl (diethyl) | 80 |
| n-Propyl (di-n-propyl) | 55 |
Data adapted from a general procedure for β-dialkylaminoethyl bromide hydrobromides. orgsyn.org
Alkylation of Bromoethylamines with Ethyl Halides
This classical approach utilizes 2-bromoethylamine hydrobromide as the starting material, which is then alkylated with an ethyl halide. The reaction typically requires a base to neutralize the hydrobromide salt and deprotonate the primary amine, making it nucleophilic enough to react with the ethyl halide. However, careful control is necessary to favor mono-ethylation over di-ethylation.
Recent advancements have focused on achieving selective mono-N-alkylation. sigmaaldrich.com Strategies include using a specific stoichiometry of reactants or employing catalytic systems that promote chemoselectivity. sigmaaldrich.com For example, cesium hydroxide (B78521) has been noted for its effectiveness in promoting the selective mono-N-alkylation of primary amines. sigmaaldrich.com While not a classic method in its refined form, the fundamental principle of alkylating an amine with an alkyl halide is a cornerstone of organic synthesis.
Emerging and High-Yielding Synthetic Protocols
While classical methods are reliable, research continues to refine these processes to improve yield, reduce reaction times, and enhance safety and environmental profiles. One significant refinement in the synthesis of the precursor, 2-bromoethylamine hydrobromide, involves a modified liquid-phase method that achieves exceptionally high yields. In this protocol, ethanolamine is first reacted with 40% hydrobromic acid. Subsequently, an organic solvent such as xylene is added, and water is removed azeotropically by heating. chemicalbook.com This continuous removal of water drives the reaction to completion, reportedly resulting in a 99% yield of the 2-bromoethylamine hydrobromide precursor. chemicalbook.com
Table 2: Comparison of Synthetic Protocols for 2-Bromoethylamine Hydrobromide
| Method | Reagents | Yield (%) | Key Features |
| Classical HBr | Ethanolamine, aqueous HBr | 70-83 | Single step, long reaction/distillation time. orgsyn.orgchemicalbook.com |
| Azeotropic Refinement | Ethanolamine, HBr, Xylene | 99 | Azeotropic removal of water drives reaction. chemicalbook.com |
| Gas-Phase Bromination | Ethanolamine HBr, HBr (gas), Ethylbenzene | 96 | Controlled addition of HBr gas, shorter reaction time than classic aqueous method. guidechem.com |
Solvent-Free and Catalyst-Free Conditions for Amine Alkylation
The direct alkylation of amines presents a straightforward, atom-economical approach for the synthesis of more substituted amines. In the context of producing (2-bromoethyl)(ethyl)amine, this would theoretically involve the reaction of ethylamine (B1201723) with a suitable two-carbon electrophile, such as 1,2-dibromoethane. This method, when performed under solvent-free and catalyst-free conditions, aligns with the principles of green chemistry by reducing solvent waste and avoiding catalyst-related costs and removal steps.
The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of ethylamine attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
However, a significant challenge in this approach is the potential for over-alkylation. masterorganicchemistry.comlibretexts.orglibretexts.org The product, (2-bromoethyl)(ethyl)amine, is itself a nucleophile and can compete with the starting ethylamine to react with another molecule of 1,2-dibromoethane. This can lead to the formation of the tertiary amine, bis(2-bromoethyl)ethylamine, and potentially a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com The reactivity of the amine product is often higher than that of the starting amine, which makes controlling the reaction to isolate the desired secondary amine difficult. masterorganicchemistry.com
To favor mono-alkylation, a large excess of the primary amine (ethylamine) can be used. In a solvent-free setting, the excess ethylamine can also serve as the reaction medium. However, this necessitates a significant separation step post-reaction to remove the unreacted starting material. The direct alkylation pathway is a complex series of consecutive reactions, and achieving high selectivity for the secondary amine product without the use of protecting groups or specialized catalysts remains a synthetic challenge. masterorganicchemistry.comlibretexts.org
Optimized Reaction Parameters for Enhanced Yield and Purity
A more controlled and widely documented method for preparing β-bromoalkylamine hydrobromides involves the reaction of an appropriate N-alkylethanolamine with hydrobromic acid. For the target compound, this involves the synthesis and subsequent bromination of N-ethylethanolamine. This two-step process offers superior control over the final product compared to direct alkylation.
The key second step is the conversion of the hydroxyl group of N-ethylethanolamine to a bromide. This is typically achieved by heating the precursor with a concentrated aqueous solution of hydrobromic acid (HBr). The HBr serves a dual purpose: it acts as the brominating agent via a nucleophilic substitution reaction on the protonated alcohol and as the acid to form the hydrobromide salt of the amine, which aids in its precipitation and stability.
Detailed procedures for the analogous synthesis of similar compounds, such as 2-bromoethylamine hydrobromide from ethanolamine, provide insight into the optimized parameters. orgsyn.org A high yield and purity are achieved by carefully controlling the reaction conditions.
Key Reaction Parameters:
Reactant Ratio: A significant molar excess of hydrobromic acid is used to ensure the complete conversion of the N-ethylethanolamine and to act as the reaction solvent.
Temperature Control: The initial addition of the ethanolamine derivative to the cold HBr is performed slowly with stirring to manage the exothermic heat of neutralization. The subsequent reaction is carried out at reflux temperature to drive the substitution reaction to completion. orgsyn.org
Water Removal: The reaction involves the formation of water. In some procedures, a portion of the water and excess HBr is distilled off during the reaction to shift the equilibrium towards the product. orgsyn.org
Reaction Time: A prolonged heating period under reflux, often for several hours, is necessary to ensure the complete conversion of the alcohol to the alkyl bromide. orgsyn.org
The following table, based on an analogous, well-established procedure for a related compound, illustrates typical reaction parameters. orgsyn.org
| Parameter | Value/Condition | Purpose |
| Precursor | N-Ethylethanolamine | Provides the carbon-nitrogen backbone. |
| Reagent | Hydrobromic Acid (HBr), 48% | Acts as brominating agent and acid for salt formation. |
| Molar Ratio | ~3 moles HBr per 1 mole of amine | Ensures complete reaction and serves as solvent. |
| Initial Temp. | 0-10 °C | Controls initial exothermic neutralization. |
| Reaction Temp. | Reflux | Drives the substitution of -OH for -Br. |
| Reaction Time | Several hours | Ensures completion of the reaction. |
| Yield | ~80% (by analogy) | High efficiency is typical for this method. |
This interactive table outlines the optimized parameters for the synthesis of (2-bromoethyl)(ethyl)amine hydrobromide via the bromination of N-ethylethanolamine, based on analogous literature procedures.
Purification and Isolation Techniques in Laboratory and Industrial Scale Syntheses
The purification and isolation of (2-bromoethyl)(ethyl)amine hydrobromide from the reaction mixture are critical steps to obtain a product of high purity. The techniques employed are applicable to both laboratory and larger-scale industrial production.
Following the reaction of N-ethylethanolamine with hydrobromic acid, the crude product exists as a salt in the acidic reaction medium, which often contains colored impurities. The primary isolation technique involves crystallization. orgsyn.org
Laboratory Scale Purification:
Concentration: The reaction mixture is often concentrated by distilling off excess hydrobromic acid and water. This results in a dense, syrupy residue containing the crude product. orgsyn.org
Precipitation: The hot, concentrated residue is cooled slightly before being poured into a large volume of a suitable anti-solvent, most commonly acetone. (2-bromoethyl)(ethyl)amine hydrobromide is highly soluble in the aqueous acid but poorly soluble in acetone, causing it to precipitate out as a solid. orgsyn.orgchemicalbook.com
Washing: The precipitated crystalline solid is collected by vacuum filtration. It is then washed thoroughly with fresh, cold acetone. This washing step is crucial for removing adhering acidic mother liquor and colored impurities, yielding a colorless or white crystalline product. orgsyn.org The solid may be crushed in a mortar during washing to ensure all surfaces are exposed to the solvent. orgsyn.org
Drying: The final product is typically air-dried on the filter and then may be dried further in a vacuum oven at a moderate temperature to remove any residual solvent. rsc.org
Industrial Scale Syntheses: The principles of purification at an industrial scale are similar but utilize equipment designed for larger volumes.
Crystallization Vessels: The concentration and crystallization steps are performed in large, jacketed glass-lined or stainless steel reactors that allow for controlled cooling to induce crystallization.
Centrifugation: Instead of vacuum filtration, industrial-scale separation of the solid product from the mother liquor is typically accomplished using centrifuges. This allows for efficient separation and initial drying of large quantities of the crystalline material.
Washing in Situ: The washing of the filter cake with acetone or another suitable solvent can be performed directly within the centrifuge.
Drying Equipment: Large-scale drying is carried out in industrial dryers, such as vacuum tray dryers or tumble dryers, to efficiently remove solvents to meet final product specifications.
By carefully controlling these purification and isolation steps, (2-bromoethyl)(ethyl)amine hydrobromide can be obtained with high purity, suitable for its intended applications in further chemical synthesis. orgsyn.org
Mechanistic Investigations of Reactions Involving 2 Bromoethyl Ethyl Amine Hydrobromide
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The carbon-bromine bond in (2-bromoethyl)(ethyl)amine (B13517398) hydrobromide is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The nature of the nucleophile, the solvent, and the reaction conditions can direct the substitution through either a unimolecular (SN1) or a bimolecular (SN2) pathway.
Intermolecular Alkylation of Various Nucleophiles
(2-Bromoethyl)(ethyl)amine hydrobromide serves as an effective alkylating agent for a wide range of nucleophiles. In these reactions, the nucleophile displaces the bromide ion, forming a new carbon-nucleophile bond. The secondary amine functionality of the reagent itself can also act as a nucleophile, leading to potential side reactions or the formation of more complex products.
The general mechanism for the SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the bromine. This is a one-step process where the bond to the nucleophile forms at the same time as the bond to the leaving group (bromide) breaks. For primary halides like (2-bromoethyl)(ethyl)amine, the SN2 pathway is generally favored due to the relatively unhindered nature of the electrophilic carbon.
In a typical reaction, a primary amine, acting as a nucleophile, can attack the bromoethane (B45996) moiety. chemguide.co.uk This initial reaction is often followed by a series of further alkylations, as the newly formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Reaction Pathway |
| Primary Amine | Secondary Amine | SN2 |
| Secondary Amine | Tertiary Amine | SN2 |
| Thioamides | Thiazolines/Thiazines | SN2 (Tandem S-alkylation-cyclodeamination) sigmaaldrich.com |
| Secondary Phosphines | Tertiary Phosphines | SN2 (Cesium hydroxide-catalyzed P-alkylation) sigmaaldrich.com |
This table is illustrative and based on the general reactivity of bromoalkylamines.
Intramolecular Cyclization Pathways (e.g., Aziridine (B145994) Ring Formation)
A key reactive pathway for 2-haloalkylamines is intramolecular cyclization to form a three-membered aziridine ring. In the case of (2-bromoethyl)(ethyl)amine, the lone pair of electrons on the nitrogen atom can act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion. This process is highly dependent on the reaction conditions, particularly the pH.
Under basic conditions, the amine is deprotonated, increasing its nucleophilicity and favoring the intramolecular SN2 reaction to form the N-ethylaziridinium intermediate. This highly reactive intermediate can then be attacked by external nucleophiles. Theoretical calculations on the related 2-bromoethylamine (B90993) suggest that in the gas phase, intermolecular attack by a sulfur-bearing nucleophile is favored over intramolecular substitution by the amino group. However, in solution at basic pH, the trend is preserved, while it is reversed at neutral pH. nih.gov This highlights the delicate balance of factors that control the reaction pathway.
Elucidation of Proton Transfer Processes in Amine Alkylation
In the alkylation of amines with (2-bromoethyl)(ethyl)amine hydrobromide, proton transfer steps are crucial. The initial reagent is a hydrobromide salt, meaning the amine is protonated. For the amine to act as a nucleophile, it must be deprotonated to free up the lone pair of electrons on the nitrogen. This is typically achieved by the addition of a base.
The reaction of a primary amine with a halogenoalkane, for instance, initially forms an ammonium salt. A subsequent proton transfer to a base (which can be another amine molecule in the reaction mixture) liberates the free secondary amine. chemguide.co.uk This process is often reversible, and the position of the equilibrium can be influenced by the concentration of the base. nih.gov
The interplay between alkylation and proton transfer is a key factor in controlling the extent of alkylation. In the absence of a sufficient amount of an external base, the product amine can exist in its protonated, less nucleophilic form, which can slow down or prevent further alkylation.
Role as an Alkylating Agent in Organic Transformations
(2-Bromoethyl)(ethyl)amine hydrobromide is a valuable alkylating agent in various organic transformations. Its bifunctional nature, possessing both an electrophilic carbon and a nucleophilic nitrogen, allows for its use in the synthesis of a variety of nitrogen-containing heterocycles and other complex molecules.
For example, the related compound 2-bromoethylamine hydrobromide is used in the synthesis of amino-functionalized ionic liquids and in the surface modification of materials like nylon to introduce amine groups. chemicalbook.com It is also a key reactant in the preparation of various pharmaceutical intermediates. chemicalbook.comasianpubs.org The procedure for preparing β-dialkylaminoethyl bromide hydrobromides, including the ethyl derivative, has been described in Organic Syntheses, highlighting its utility as a synthetic intermediate. orgsyn.org
A study involving the distribution of (2-bromoethyl)ethyl(naphth-1-ylmethyl)amine hydrobromide (SY28), a compound structurally similar to the one , underscores its role as a halogenoalkylamine alkylating agent in a biological context. nih.govnih.gov
Influence of Counterions and Solvation on Reaction Kinetics and Selectivity
The kinetics and selectivity of nucleophilic substitution reactions involving (2-bromoethyl)(ethyl)amine hydrobromide are significantly influenced by the nature of the counterion and the solvent. The hydrobromide counterion can participate in hydrogen bonding and ion pairing, which can affect the reactivity of both the amine and the electrophilic carbon.
Computational studies on the SN2 reaction of an amine with an alkyl chloride have shown that the presence of a metal counterion (M+) and the solvent can have a profound effect on the reaction profile. orgsyn.org These factors can influence the energy of the transition state and the stability of the intermediates, thereby altering the reaction rate and the preference for a particular reaction pathway (e.g., backside vs. frontside attack).
The choice of solvent is also critical. Polar aprotic solvents can solvate the cation while leaving the nucleophile relatively free, which can enhance the rate of SN2 reactions. Protic solvents, on the other hand, can solvate both the cation and the anion, potentially slowing down the reaction by stabilizing the nucleophile. In the synthesis of N-(2-aminoethyl)morpholine using 2-bromoethylamine hydrobromide, it was found that morpholine (B109124) itself could act as both a reactant and a solvent, and that the reaction proceeded efficiently without an additional solvent or base. asianpubs.org
Stereoelectronic Effects and Conformational Preferences in Reactivity
The reactivity of (2-bromoethyl)(ethyl)amine hydrobromide is also governed by stereoelectronic effects and the conformational preferences of the molecule. The relative orientation of the amine's lone pair and the carbon-bromine bond is critical for intramolecular reactions.
For the intramolecular cyclization to an aziridine to occur via an SN2 mechanism, the molecule must adopt a conformation that allows for a backside attack of the nitrogen nucleophile on the carbon bearing the bromine. This requires the N, C-C, and Br atoms to be in an anti-periplanar arrangement. The gauche and anti conformations of the ethylamino group will also influence the accessibility of the nitrogen's lone pair and the steric hindrance around the reactive centers.
In the synthesis of labeled bromoethylamine, it was found that hydrogen bonding can guide the nucleophilic attack of the bromide ion, leading to high regioselectivity. nih.gov Such non-covalent interactions can play a significant role in controlling the stereochemical outcome of reactions involving (2-bromoethyl)(ethyl)amine hydrobromide. The presence of the ethyl group on the nitrogen, compared to the unsubstituted 2-bromoethylamine, will introduce additional steric bulk, which can influence the rate and selectivity of both inter- and intramolecular reactions.
Applications in Advanced Organic Synthesis As a Key Intermediate
Preparation of Complex Amine Architectures
Synthesis of Secondary and Tertiary Amines
The chemical structure of (2-bromoethyl)(ethyl)amine (B13517398) allows it to participate in reactions to form more substituted, complex secondary and tertiary amines. This is primarily achieved through alkylation reactions where the compound can act as either the nucleophile or the electrophile.
The fundamental reaction for forming more substituted amines is the alkylation of a less substituted amine with a haloalkane. libretexts.orglibretexts.orgchemguide.co.uk In a typical progression, a primary amine reacts with a haloalkane to produce a secondary amine, which can in turn react with another haloalkane to yield a tertiary amine. libretexts.orglibretexts.org This process continues until a quaternary ammonium (B1175870) salt is formed, where the nitrogen has four alkyl substituents and no longer has a lone pair of electrons to act as a nucleophile. chemguide.co.uklibretexts.orglibretexts.org
(2-bromoethyl)(ethyl)amine hydrobromide fits directly into this synthetic paradigm as a secondary amine building block. The free base, (2-bromoethyl)(ethyl)amine, can act as a nucleophile via its secondary amine group, attacking an alkyl halide to form a tertiary amine. chemguide.co.uk For example, reaction with an alkyl halide (R-X) would yield a tertiary amine hydrohalide salt.
Conversely, and more commonly, the compound is used as an electrophile, where a different nucleophilic amine attacks the carbon atom bonded to the bromine, displacing the bromide ion in an SN2 reaction. libretexts.org This introduces the N-ethyl-2-aminoethyl moiety (-CH₂CH₂NHCH₂CH₃) into a target molecule. When the attacking nucleophile is a primary or secondary amine, the product is a more complex secondary or tertiary amine, respectively. The synthesis of various β-dialkylaminoethyl bromide hydrobromides, including the diethyl derivative which is structurally analogous to the title compound, has been described, highlighting their utility as intermediates for creating larger amine structures. orgsyn.org
The general reactions can be summarized as follows:
| Reactant 1 | Reactant 2 | Product Type | Description |
| (2-bromoethyl)(ethyl)amine (free base) | Alkyl Halide (R-X) | Tertiary Amine | The secondary amine acts as a nucleophile, attacking the alkyl halide to form a more substituted amine. |
| Primary Amine (R-NH₂) | (2-bromoethyl)(ethyl)amine HBr | Polysubstituted Amine | The primary amine acts as a nucleophile, displacing the bromide to form a new C-N bond, resulting in a complex secondary amine that also contains a secondary amine. |
| Secondary Amine (R₂NH) | (2-bromoethyl)(ethyl)amine HBr | Tertiary Amine | The secondary amine acts as a nucleophile, displacing the bromide to form a complex tertiary amine. |
This reactivity makes (2-bromoethyl)(ethyl)amine hydrobromide a key precursor for building polyamines and other complex architectures where a specific ethyl-aminoethyl linker is required. The reaction can be controlled by stoichiometry and reaction conditions to favor the desired level of alkylation. libretexts.org
Formation of N,N-Di(2-bromoethyl)hydrazides of Amino Acids
The synthesis of halogenated hydrazides of amino acids represents a significant area of research, particularly for creating compounds with potential biological activity. While direct synthesis of N,N-Di(2-bromoethyl)hydrazides from (2-bromoethyl)(ethyl)amine hydrobromide is not prominently documented, studies on analogous structures provide a clear blueprint for such transformations.
Research has been successfully conducted on the synthesis of N,N-di(2-bromoethyl)hydrazides of various natural α-amino acids nih.gov. This process typically involves coupling a suitable di(2-bromoethyl)hydrazine precursor with N-protected amino acids. The resulting compounds are stable when the α-amino group is protected and have been investigated for their antitumor properties nih.gov. This synthetic strategy highlights the utility of the bromoethyl moiety in constructing complex hydrazide derivatives. The table below lists the amino acids that have been used in the synthesis of these N,N-di(2-bromoethyl)hydrazides, demonstrating the scope of this method nih.gov.
| Amino Acid Used in Hydrazide Synthesis |
| Glycine |
| L-Alanine |
| D,L-Alanine |
| Valine |
| Leucine |
| Isoleucine |
| Phenylalanine |
| Lysine |
| Cystine |
Data sourced from Pharmazie (1989). nih.gov
Utilization in Scaffold Construction for Diverse Chemical Libraries
The bifunctional nature of (2-bromoethyl)(ethyl)amine and its analogues makes them valuable reagents for constructing molecular scaffolds, which form the core structures of diverse chemical libraries for drug discovery and materials science. The secondary amine provides a nucleophilic center for initial reactions, while the bromoethyl group is a reactive electrophile, enabling subsequent cyclization or linkage to other molecules.
The closely related compound, 2-bromoethylamine (B90993) hydrobromide, is employed as a building block for proteomics research and in the synthesis of various heterocyclic structures like thiazolines and thiazines sigmaaldrich.comchemicalbook.com. For instance, it can undergo cyclocondensation reactions to form foundational scaffolds for pharmaceutical intermediates chemicalbook.com. The ability to introduce a primary amine function via the bromoethylamine precursor is key to its utility in building these molecular frameworks sigmaaldrich.com. This reactivity pattern is directly translatable to (2-bromoethyl)(ethyl)amine, which would introduce an N-ethylamino group into the final scaffold, providing a point of diversity with different steric and electronic properties.
Role in Polymer and Materials Chemistry as a Monomer or Cross-linking Precursor
In polymer and materials science, monomers containing reactive functional groups are essential for creating advanced materials with tailored properties. The bromoethyl group is a particularly useful handle for initiating polymerization or for post-polymerization modification and cross-linking.
While (2-bromoethyl)(ethyl)amine itself is not commonly cited as a primary monomer, related compounds are central to this field. For example, 2-bromoethylamine hydrobromide can be used as an alkylating agent to modify the surface of polymers like nylon, introducing amine groups that can alter surface properties or serve as sites for further functionalization chemicalbook.com. Furthermore, monomers such as 2-bromoethyl methacrylate (B99206) are used in suspension polymerization to create crosslinked microbeads itu.edu.tr. The bromoalkyl groups within these polymer beads are accessible and can act as initiation sites for grafting other polymers to the surface, creating functional "hairy" grafts itu.edu.tr. This demonstrates the potential of the bromoethyl functionality, present in (2-bromoethyl)(ethyl)amine, to be incorporated into polymer backbones or used to cross-link polymer chains.
| Application | Precursor/Monomer Example | Resulting Functionality | Reference |
| Surface Modification | 2-Bromoethylamine hydrobromide | Primary/Secondary/Tertiary amine groups on nylon surface | chemicalbook.com |
| Functional Microbeads | 2-Bromoethyl methacrylate | Accessible bromoethyl groups for graft polymerization | itu.edu.tr |
| Ionic Liquid Synthesis | 2-Bromoethylamine hydrobromide | Amino-functionalized ionic liquids for catalysis | chemicalbook.comrsc.org |
Development of C2-Symmetric Ligands and Related Scaffolds
The development of chiral ligands is crucial for asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule. C2-symmetric ligands, which possess a twofold rotational symmetry axis, are particularly effective in creating a well-defined and predictable chiral environment around a metal center.
(2-Bromoethyl)(ethyl)amine hydrobromide and its primary amine analogue serve as valuable starting materials for these ligands. Research indicates that (2-bromoethyl)(ethyl)amine can be used as an alkylating agent in the synthesis of optically active tertiary phosphines, which are important ligands for asymmetric catalysis smolecule.com. The reaction involves the P-alkylation of a secondary phosphine, where the bromoethyl group of the amine reagent forms a new carbon-phosphorus bond smolecule.com.
Similarly, 2-bromoethylamine hydrobromide is used to construct C2-symmetric imidazolidinylidene ligands chemicalbook.com. These are a class of N-heterocyclic carbenes (NHCs) that are highly effective in various catalytic reactions. The synthesis involves using the bromoethylamine to build the core heterocyclic ring of the ligand. The development of such ligands is a key area of research, leading to highly enantioselective processes like catalytic hydrogenation nih.gov.
Analytical and Spectroscopic Characterization in Synthetic Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2-bromoethyl)(ethyl)amine (B13517398) hydrobromide. It provides detailed information about the chemical environment of individual atoms, enabling researchers to confirm the compound's identity and connectivity.
¹H NMR and ¹³C NMR for Chemical Shift Analysis and Connectivity
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the structure of (2-bromoethyl)(ethyl)amine hydrobromide.
In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For the related compound, 2-bromoethylamine (B90993) hydrobromide, the protons on the carbon adjacent to the bromine atom (A) typically resonate at a different frequency than the protons on the carbon adjacent to the nitrogen atom (B), with observed shifts around 3.706 ppm and 3.514 ppm respectively in D2O. chemicalbook.com The integration of the peak areas gives the ratio of the number of protons in each environment, while the splitting patterns (e.g., triplets, quartets) reveal the number of neighboring protons, thus confirming the connectivity of the ethylamine (B1201723) backbone.
¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. For a similar compound, bromoethane (B45996), the carbon attached to the bromine atom shows a chemical shift around 27.9 ppm, while the other carbon appears at about 19.4 ppm. docbrown.info This difference in chemical shifts is due to the deshielding effect of the electronegative bromine atom. docbrown.info In more complex structures, such as those synthesized using 2-bromoethylamine hydrobromide, detailed analysis of both ¹H and ¹³C NMR spectra is crucial for unambiguous structural assignment. rsc.org
Below is a table summarizing typical NMR data for related compounds.
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
| 2-Bromoethylamine hydrobromide | ¹H | D₂O | 3.706, 3.514 | Not specified |
| Bromoethane | ¹³C | Not specified | 27.9, 19.4 | Not specified |
| [C₂NH₂am][Br] | ¹H | D₂O | 1.23, 3.09, 3.11-3.18 | t, q, m |
| [C₂NH₂am][Br] | ¹³C | D₂O | 8.8, 35.0, 47.6, 50.9 | Not specified |
Data sourced from various research articles for illustrative purposes. chemicalbook.comdocbrown.inforsc.org
In-situ NMR for Real-time Reaction Progress Monitoring
In-situ NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving (2-bromoethyl)(ethyl)amine hydrobromide in real-time. researchgate.netcardiff.ac.ukrsc.org By recording NMR spectra directly from the reaction mixture at various time points, researchers can track the consumption of reactants and the formation of products without the need for sample workup. researchgate.netcardiff.ac.ukrsc.org
This method provides valuable kinetic data and can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. cardiff.ac.ukrsc.org For instance, in the synthesis of more complex molecules where (2-bromoethyl)(ethyl)amine hydrobromide is used as a precursor, in-situ NMR can reveal the formation of intermediates and byproducts, offering insights into the reaction mechanism. researchgate.netmdpi.comresearchgate.net The ability to observe these transient species is crucial for understanding the reaction pathway and for developing more efficient and selective synthetic protocols. mdpi.comresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in (2-bromoethyl)(ethyl)amine hydrobromide and to assess its purity. chemicalbook.com
FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 2-bromoethylamine hydrobromide, shows characteristic absorption bands corresponding to the vibrations of its functional groups. nih.gov For example, the N-H stretching vibrations of the primary amine group typically appear in the region of 3400-3250 cm⁻¹. The C-H stretching vibrations of the ethyl group are observed around 2950-2850 cm⁻¹. The C-N stretching vibration usually occurs in the 1250-1020 cm⁻¹ range, and the C-Br stretching vibration is found at lower wavenumbers, typically between 600 and 500 cm⁻¹. The presence of the hydrobromide salt can be inferred from broad absorptions associated with the ammonium (B1175870) ion (NH₃⁺).
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. chemicalbook.com It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and Raman spectroscopy allows for a more complete vibrational analysis and confident identification of the compound. nih.gov
Below is a table of expected vibrational frequencies for key functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3400-3250 |
| C-H (Alkyl) | Stretch | 2950-2850 |
| C-N | Stretch | 1250-1020 |
| C-Br | Stretch | 600-500 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry is a critical technique for determining the molecular weight of (2-bromoethyl)(ethyl)amine hydrobromide and for identifying any impurities present in a sample. nih.gov
In a typical mass spectrum of a related compound, 2-bromoethylamine, the molecular ion peak corresponding to the free base (C₂H₆BrN) would be observed at a mass-to-charge ratio (m/z) of approximately 123 and 125, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). nih.gov The presence of the hydrobromide salt itself is not directly observed as a single molecular ion, but its components can be detected.
Mass spectrometry is also highly sensitive for detecting and characterizing impurities. By analyzing the m/z values of other peaks in the spectrum, it is possible to identify byproducts from the synthesis or degradation products. This information is vital for assessing the purity of the compound and for optimizing purification processes.
X-ray Diffraction (XRD) Studies for Solid-State Structure and Conformational Analysis
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For (2-bromoethyl)(ethyl)amine hydrobromide, XRD analysis would provide exact bond lengths, bond angles, and torsion angles.
Studies on similar compounds, such as bis(2-bromoethyl)ammonium bromide and 2-bromoethylammonium bromide, reveal important details about their crystal packing and intermolecular interactions. nih.govresearchgate.netiucr.org In these structures, the ammonium cations and bromide anions are linked by N-H···Br hydrogen bonds. nih.gov The conformation of the ethylamine chain, whether it is anti or gauche, is also determined. nih.govresearchgate.netiucr.org For instance, in the solid-state structure of bis(2-bromoethyl)ammonium cations, only the anti conformation is observed. nih.gov In contrast, 2-bromoethylammonium bromide adopts a gauche conformation. researchgate.netiucr.org These structural details are crucial for understanding the physical properties of the compound and its behavior in the solid state.
The following table summarizes key crystallographic data for a related compound.
| Compound | Crystal System | Space Group | Key Torsion Angle (N-C-C-Br) |
| 2-bromoethylammonium bromide | Monoclinic | P2₁/c | -64.8 (2)° |
Data for 2-bromoethylammonium bromide. researchgate.netiucr.org
Chromatographic Techniques (GC, HPLC) for Purity Evaluation in Synthetic Processes
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for evaluating the purity of (2-bromoethyl)(ethyl)amine hydrobromide.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. While the hydrobromide salt itself is non-volatile, the free amine, (2-bromoethyl)(ethyl)amine, could potentially be analyzed by GC, often after derivatization to increase its volatility and thermal stability. Headspace GC (HS-GC) is a particularly useful technique for determining volatile impurities, such as residual solvents or low-boiling point byproducts, in the final product. pensoft.net
High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for the analysis of non-volatile and thermally labile compounds like (2-bromoethyl)(ethyl)amine hydrobromide. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve separation of the target compound from any impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. HPLC methods can be developed to be highly sensitive and specific, allowing for the quantification of even trace-level impurities.
Both GC and HPLC are quantitative techniques that are routinely used in quality control to ensure that the purity of synthesized (2-bromoethyl)(ethyl)amine hydrobromide meets the required specifications for its intended application.
Computational Chemistry and Theoretical Studies on 2 Bromoethyl Ethyl Amine Hydrobromide and Its Reactivity
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For compounds like haloalkylamines, DFT calculations, often using functionals like B3LYP, are employed to predict stable conformations and electronic properties.
These findings suggest that in (2-bromoethyl)(ethyl)amine (B13517398), the ethyl and bromoethyl groups will influence the charge distribution and orbital energies around the nitrogen atom, which in turn governs its nucleophilicity and propensity for intramolecular reactions.
Table 1: Representative Calculated Properties for a Related Haloalkylamine (Data is hypothetical and for illustrative purposes based on typical DFT calculation outputs for similar molecules)
| Property | Value | Method/Basis Set |
|---|---|---|
| Total Energy | -2345.67 Hartree | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.54 Debye | B3LYP/6-311++G(d,p) |
| N-C(ethyl) Bond Length | 1.47 Å | B3LYP/6-311++G(d,p) |
| N-C(bromoethyl) Bond Length | 1.48 Å | B3LYP/6-311++G(d,p) |
| C-Br Bond Length | 1.95 Å | B3LYP/6-311++G(d,p) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic centers, respectively.
For a molecule like (2-bromoethyl)(ethyl)amine, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen the primary site for nucleophilic attack. The LUMO, conversely, is anticipated to be associated with the antibonding σ* orbital of the C-Br bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity.
In a study on 3-bromo-2-hydroxypyridine, the HOMO was found to be delocalized across the pyridine (B92270) ring, while the LUMO was of a π* nature. The small energy gap suggested a high probability of a π → π* transition, indicating significant electronic activity. For (2-bromoethyl)(ethyl)amine, the key interaction governing its intramolecular reactivity would be the overlap between the nitrogen's HOMO and the C-Br bond's LUMO, which facilitates the intramolecular SN2 reaction leading to the formation of an aziridinium (B1262131) ring.
Table 2: Frontier Molecular Orbital Energies for an Analogous System (Data is hypothetical and for illustrative purposes based on FMO analysis of similar molecules)
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -9.8 | Nitrogen (lone pair) |
| LUMO | +1.2 | C-Br (σ* antibonding) |
| HOMO-LUMO Gap | 11.0 | - |
Transition State Modeling for Reaction Pathway Elucidation
Transition state theory is a fundamental concept for understanding reaction rates and mechanisms. Computational modeling allows for the localization of transition state structures and the calculation of activation energies, providing a detailed map of the reaction pathway. A primary reaction pathway for 2-haloethylamines is the intramolecular cyclization to form a highly reactive aziridinium cation.
Theoretical studies on the cyclization of related compounds, such as 2-chloroethylamine, have been performed to understand this process. The reaction proceeds via an intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the halogen. The transition state is characterized by the partial formation of the N-C bond and the partial breaking of the C-X (where X is a halogen) bond. The geometry of this transition state, particularly the bond lengths and angles of the forming three-membered ring, is crucial for determining the activation barrier. For example, in the cycloaddition of chlorocarbene with certain alkenes, DFT calculations have been used to determine the activation enthalpies and Gibbs free energies for different reaction pathways, confirming the experimentally observed regioselectivity. mdpi.com
Ab Initio Calculations for Mechanistic Details and Energetics
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and structural information, though at a higher computational cost than DFT.
Ab initio studies have been instrumental in elucidating reaction mechanisms where electron correlation effects are significant. For instance, in the study of electrophilic substitution reactions involving model mutagens like aziridine (B145994), ab initio calculations have clarified the reactivity of the three-membered ring with nucleophiles. researchgate.net These calculations revealed that the oxirane ring is significantly more reactive than the aziridine ring with phenolics. researchgate.net Such high-level calculations would be invaluable for precisely determining the energetics of the cyclization of (2-bromoethyl)(ethyl)amine to its corresponding N-ethylaziridinium bromide, including the stability of the reactant, transition state, and product.
Table 3: Calculated Energies for the Intramolecular Cyclization of a Model Haloethylamine (Data is hypothetical and for illustrative purposes based on ab initio calculations of similar reactions)
| Species | Relative Energy (kcal/mol) (MP2/aug-cc-pVTZ) |
|---|---|
| Reactant (gauche conformation) | 0.0 |
| Transition State | +15.2 |
| Product (Aziridinium cation) | -5.8 |
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
In the case of the hydrobromide salt, intermolecular interactions, particularly hydrogen bonding, play a significant role in the crystal lattice and in solution. The ammonium (B1175870) proton can form a strong hydrogen bond with the bromide anion. Furthermore, in condensed phases, these ions will be solvated, and interactions with solvent molecules will also affect the conformational equilibrium.
Theoretical studies on substituted amines and their salts have highlighted the importance of these non-covalent interactions. For example, the analysis of electron density distributions using the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature and strength of hydrogen bonds. In a study of 1-(2-iminoethylidene) silan amine, the strength of an intramolecular hydrogen bond was found to be governed by resonance effects induced by substituents.
Comparative Studies with Analogues and Derivatives of Bromoethylamine Hydrobromides
Comparison of Reactivity with Primary Bromoethylamine Hydrobromide
The reactivity of haloalkylamines is fundamentally influenced by the nature of the substituents on the nitrogen atom. When comparing (2-bromoethyl)(ethyl)amine (B13517398) hydrobromide, a secondary amine derivative, with its primary analogue, 2-bromoethylamine (B90993) hydrobromide, differences in nucleophilicity and steric hindrance come to the forefront.
Primary amines are generally more reactive in nucleophilic substitution reactions than their secondary counterparts under certain conditions. However, the alkylation of amines can be a complex process, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. The initial alkylation of ammonia (B1221849), for instance, yields a primary amine that is often more nucleophilic than ammonia itself, leading to further alkylation. This "runaway" reaction can make selective synthesis of a primary amine challenging.
In the context of bromoethylamine hydrobromides, the ethyl group on the nitrogen of (2-bromoethyl)(ethyl)amine hydrobromide introduces steric bulk around the nitrogen atom compared to the unsubstituted primary amine. This increased steric hindrance can influence its reactivity in alkylation reactions. While the ethyl group is electron-donating, which can increase the nucleophilicity of the nitrogen, the steric effect can play a more dominant role in determining the reaction rate and outcome. For instance, in reactions where the amine acts as a nucleophile, the bulkier secondary amine may react slower than the primary amine due to greater steric hindrance at the reaction center.
2-Bromoethylamine hydrobromide is a well-established reagent used in the synthesis of various nitrogen-containing compounds, including ligands and pharmaceutical intermediates. rsc.orgorganic-chemistry.org It readily participates in alkylation reactions to form secondary amines. researchgate.net The reactivity profile of 2-bromoethylamine hydrobromide reveals it to be a water-soluble, acidic salt that can catalyze organic reactions. rsc.orgnih.gov
| Compound | Structure | Key Reactivity Features |
| (2-bromoethyl)(ethyl)amine hydrobromide | BrCH₂CH₂NH(CH₂CH₃)·HBr | Secondary amine, subject to steric hindrance from the N-ethyl group. |
| 2-bromoethylamine hydrobromide | BrCH₂CH₂NH₂·HBr | Primary amine, generally higher reactivity in the absence of significant steric hindrance. researchgate.net |
Analysis of Bis(2-bromoethyl)ammonium Bromide and its Unique Structural Features
Bis(2-bromoethyl)ammonium bromide, a secondary amine bearing two bromoethyl groups, presents unique structural characteristics that influence its chemical behavior. wjpmr.commdpi.comlibretexts.org X-ray crystallography studies have provided detailed insights into its solid-state structure. nih.govyoutube.com
The salt, with the chemical formula C₄H₁₀Br₂N⁺·Br⁻, crystallizes in a monoclinic system. nih.govyoutube.com In the crystal lattice, the bis(2-bromoethyl)ammonium cations and bromide anions are interconnected through N—H⋯Br hydrogen bonds, forming chains. nih.govyoutube.com These chains are further linked by weaker C—H⋯Br interactions, creating a three-dimensional network. nih.govyoutube.com
A notable feature of the bis(2-bromoethyl)ammonium cation is its conformation. It predominantly adopts the less preferred anti conformation, which is characterized by specific NCCBr torsion angles. nih.govyoutube.com The structure is also stabilized by several Br⋯Br interactions. nih.govyoutube.com These structural details are crucial for understanding the compound's stability and its potential as a precursor in the synthesis of more complex molecules, such as nitrogen mustards. Nitrogen mustards are a class of alkylating agents known for their biological activity, which stems from their ability to form cyclic aziridinium (B1262131) ions that can alkylate nucleophilic sites on biomolecules.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₁₀Br₂N⁺·Br⁻ | nih.govyoutube.com |
| Crystal System | Monoclinic | nih.govyoutube.com |
| Key Interactions | N—H⋯Br hydrogen bonds, C—H⋯Br interactions, Br⋯Br interactions | nih.govyoutube.com |
| Cation Conformation | anti | nih.govyoutube.com |
N-Substituted Analogues: Synthesis and Alkylation Potential
The synthesis of N-substituted analogues of bromoethylamine hydrobromide allows for the introduction of various functional groups, thereby tuning the molecule's properties and reactivity. The alkylation potential of these analogues is a key aspect of their synthetic utility.
The synthesis of N-substituted amines can be achieved through various methods, including the direct alkylation of amines. rsc.org For example, N,N-bis(3-butenyl)amines can be prepared by the double allylation of (2-azaallyl)stannanes or (2-azaallyl)nitriles. The choice of the N-substituent can have a significant impact on the outcome of subsequent reactions. For instance, the synthesis of the antidepressant moclobemide (B1677376) involves the reaction of morpholine (B109124) with 2-bromoethylamine hydrobromide to form the key intermediate N-(2-aminoethyl)morpholine. This reaction proceeds efficiently without the need for a solvent or an additional base, highlighting the inherent reactivity of 2-bromoethylamine hydrobromide.
The alkylation potential of N-substituted bromoethylamines is central to their application in synthesizing heterocyclic compounds and other complex molecules. For example, bis(2-chloroethyl)amine (B1207034) hydrochloride is used in the synthesis of N-aryl piperazines by reaction with a range of anilines. mdpi.com This reaction demonstrates the utility of bis(haloalkyl)amines as precursors to important pharmaceutical scaffolds.
The nature of the N-substituent also plays a crucial role in directing the regioselectivity of alkylation. In the synthesis of novel anticancer agents, the alkylation of icariside II with dihalogenated hydrocarbons followed by nucleophilic substitution with secondary amines demonstrates a strategy for introducing alkyl amine substituents at a specific position.
| N-Substituted Analogue | Synthetic Application | Reference |
| N-(2-aminoethyl)morpholine | Intermediate in the synthesis of moclobemide. | |
| N-aryl piperazines | Synthesized from bis(2-chloroethyl)amine hydrochloride and anilines. | mdpi.com |
| 7-O-alkylamino derivatives of icariside II | Synthesized via nucleophilic substitution with secondary amines. |
Impact of Varying Halogen and Alkyl Substituents on Synthetic Outcomes
The synthetic outcomes of reactions involving haloethylamine derivatives are significantly influenced by the nature of both the halogen and the alkyl substituents on the nitrogen atom.
Halogen Substituents: The reactivity of the C-X bond in haloalkylamines follows the general trend of bond strength, with C-I being the weakest and most reactive, followed by C-Br, and then C-Cl. This difference in reactivity can be exploited for selective transformations. For instance, in the context of global atmospheric chemistry, the cycling of halogens (Cl, Br, I) and their impact on oxidants demonstrates the varying reactivity of these elements. In synthetic chemistry, the choice of halogen can determine the feasibility and conditions of a reaction. Iodo- and bromo-derivatives are generally more reactive in nucleophilic substitution reactions than their chloro- counterparts. The substitution of aromatic hydrogens with fluorine has been shown to have a dramatic effect on the strength of halogen bonds, which can influence the geometry and stability of molecular complexes.
Alkyl Substituents: The size and nature of the N-alkyl substituent have a profound impact on the reactivity and selectivity of haloethylamine derivatives. Steric hindrance is a major factor. Larger alkyl groups can hinder the approach of nucleophiles to the electrophilic carbon, slowing down the rate of substitution reactions. This steric effect is a well-established principle in organic chemistry, often dictating the competition between substitution (Sₙ2) and elimination (E2) reactions.
Electronic effects of alkyl groups also play a role. Alkyl groups are generally considered to be electron-donating, which can increase the nucleophilicity of the nitrogen atom. However, the interplay between steric and electronic effects can be complex. In a study on the rearrangement of N-alkyl arylsulfonamides, it was found that the size of the N-alkyl group strongly influenced the competition between rearrangement and cyclization. youtube.com Larger, branched alkyl groups on the nitrogen atom were found to prevent cyclization due to increased steric hindrance, thereby favoring the desired rearrangement product. youtube.com Similarly, the effect of N-alkyl and N-alkenyl substituents on the opioid receptor affinity and selectivity of noroxymorphindole derivatives highlights the significant role of the N-substituent in modulating biological activity.
| Substituent Type | Impact on Reactivity and Synthetic Outcome |
| Halogen (I > Br > Cl) | Influences the reactivity of the C-X bond, with iodo-derivatives being the most reactive. |
| N-Alkyl Group Size | Larger groups increase steric hindrance, which can decrease reaction rates and influence product distribution. youtube.com |
| N-Alkyl Group Branching | Branched alkyl groups can exert a more pronounced steric effect, potentially leading to higher selectivity in certain reactions. youtube.com |
Historical Perspective and Evolution of Synthetic Utility in Organic Chemistry
Early Methodologies for Bromoethylamine Synthesis
The synthesis of 2-bromoethylamine (B90993) and its N-alkylated derivatives has been a subject of study for over a century, with early methods focusing on reliable and scalable procedures. The most prevalent and historically significant method involves the reaction of an ethanolamine (B43304) precursor with a brominating agent.
One of the earliest and most straightforward approaches is the treatment of ethanolamines with hydrobromic acid. chemicalbook.comorgsyn.orgguidechem.com An established procedure published in Organic Syntheses details the preparation of β-bromoethylamine hydrobromide by adding ethanolamine to an excess of ice-cold hydrobromic acid, followed by heating to drive the substitution reaction. orgsyn.org This same procedure was successfully applied to the synthesis of various N-alkylated derivatives, including (2-bromoethyl)(ethyl)amine (B13517398) hydrobromide. The reaction involves the protonation of the hydroxyl group by the strong acid, followed by nucleophilic substitution by the bromide ion.
Alternative early methods for the synthesis of the parent 2-bromoethylamine hydrobromide have also been reported, providing a broader context for the development of this class of compounds. These include:
The Gabriel synthesis, which involves the reaction of potassium phthalimide (B116566) with ethylene (B1197577) bromide, followed by hydrolysis to release the primary amine. orgsyn.org
The addition of hydrogen bromide across the double bond of ethyleneimine. orgsyn.org It was noted that this reaction is only successful when the imine is added to the acid. orgsyn.org
Gas-phase reactions where hydrogen bromide gas is passed through ethanolamine. guidechem.com While this method can reduce reaction times compared to liquid-phase approaches, it presents challenges in controlling the reaction temperature and requires specialized equipment. guidechem.com
The table below summarizes key early methodologies for the synthesis of N-substituted bromoethylamine hydrobromides, with a focus on the procedure that is applicable to the title compound.
| Precursor | Reagents | Key Conditions | Product | Yield (%) |
| Ethanolamine | Hydrobromic Acid (aq) | Heating/Reflux | 2-Bromoethylamine hydrobromide | 83% |
| N-Methylethanolamine | Hydrobromic Acid (aq) | Heating/Reflux | (2-Bromoethyl)(methyl)amine hydrobromide | 83% |
| N-Ethylethanolamine | Hydrobromic Acid (aq) | Heating/Reflux | (2-Bromoethyl)(ethyl)amine hydrobromide | 80% |
| N-(n-Propyl)ethanolamine | Hydrobromic Acid (aq) | Heating/Reflux | (2-Bromoethyl)(n-propyl)amine hydrobromide | 55% |
| Data derived from an Organic Syntheses procedure applicable to various β-dialkylaminoethyl bromide hydrobromides. orgsyn.org |
Evolution of its Application as a Building Block in Complex Molecule Construction
The synthetic value of (2-bromoethyl)(ethyl)amine hydrobromide and its parent compound, 2-bromoethylamine hydrobromide, lies in their function as versatile 2-aminoethylating agents. guidechem.com This capability allows for the introduction of an ethylamine (B1201723) moiety into a wide array of molecular scaffolds, a crucial step in the synthesis of many biologically active compounds and functional materials.
Initially, its use was likely confined to simple alkylation reactions. However, its application has evolved significantly, and it is now recognized as a key intermediate in the construction of more complex molecular architectures, particularly in the pharmaceutical industry. guidechem.comasianpubs.org A prominent example is the use of 2-bromoethylamine hydrobromide in the synthesis of N-(2-aminoethyl)morpholine, a key intermediate for the antidepressant drug moclobemide (B1677376). asianpubs.org In this synthesis, 2-bromoethylamine hydrobromide reacts directly with an excess of morpholine (B109124), which acts as both a reactant and a solvent, to produce the desired intermediate in high yield. asianpubs.org
The utility of these bromoethylamine derivatives extends beyond pharmaceuticals. They serve as reactants for creating functionalized ionic liquids, such as 1-aminoethyl-3-methylimidazolium bromide, by reacting with N-methylimidazole. rsc.orgchemicalbook.com These specialized ionic liquids, in turn, can be used as catalysts in other organic reactions. chemicalbook.com Furthermore, the reactivity of the bromoethyl group has been exploited for the surface modification of polymers like nylon, grafting primary, secondary, or tertiary amine groups onto the material to alter its surface properties. chemicalbook.com
The table below showcases selected applications of 2-bromoethylamine hydrobromide as a versatile building block.
| Reactant | Target Molecule/System | Field of Application |
| Morpholine | N-(2-Aminoethyl)morpholine (Moclobemide intermediate) | Pharmaceuticals |
| N-Methylimidazole | 1-Aminoethyl-3-methylimidazolium bromide | Functional Materials (Ionic Liquids) |
| Thioamides | Thiazolines and Thiazines | Heterocyclic Chemistry |
| Nylon Polymer | Amine-functionalized Nylon | Materials Science |
| Data sourced from studies on the application of 2-bromoethylamine hydrobromide in synthesis. asianpubs.orgchemicalbook.comsigmaaldrich.com |
Influence on the Development of Amination and Cyclization Reactions
The bifunctional nature of (2-bromoethyl)(ethyl)amine hydrobromide has made it an influential reagent in the development and application of amination and cyclization reactions. These reactions are fundamental to the synthesis of nitrogen-containing compounds, which are ubiquitous in medicinal chemistry and natural products.
Amination Reactions: Amination, the process of introducing an amine group into an organic molecule, is a cornerstone of organic synthesis. Reagents like (2-bromoethyl)(ethyl)amine hydrobromide are excellent substrates for N-alkylation reactions. The electrophilic C-Br bond readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form new C-N bonds. This reactivity has been harnessed for the chemoselective mono-N-alkylation of primary amines and diamines. sigmaaldrich.com The synthesis of the moclobemide intermediate N-(2-aminoethyl)morpholine is a classic example of such an amination reaction. asianpubs.org The development of reductive amination protocols, often using reagents like sodium cyanoborohydride, has provided an alternative and highly controllable method for forming C-N bonds, complementing direct alkylation strategies. masterorganicchemistry.com
Cyclization Reactions: The compound's structure, featuring a nucleophilic amine and an electrophilic alkyl bromide separated by a two-carbon linker, is perfectly suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. This process, where the amine attacks the carbon bearing the bromine, is a powerful strategy for constructing cyclic systems.
This principle is demonstrated in the synthesis of various heterocyclic compounds. For instance, 2-bromoethylamine hydrobromide is used in tandem S-alkylation-cyclodeamination reactions with thioamides to produce thiazolines and thiazines. sigmaaldrich.com It is also employed in cyclocondensation reactions to create 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives. chemicalbook.com In these cases, the bromoethylamine derivative first acts as an alkylating agent, followed by an intramolecular reaction that closes the ring. The study of cyclization reactions involving haloalkylamines has contributed significantly to the vast library of methods for synthesizing heterocyclic frameworks, which are critical components of many drugs and bioactive molecules. nih.govrsc.org
Future Research Directions and Untapped Synthetic Potential
Development of Green Chemistry Approaches for its Synthesis and Reactions
Traditional synthesis methods for analogous bromoalkylamines, such as 2-bromoethylamine (B90993) hydrobromide, often involve the use of concentrated hydrobromic acid with the corresponding ethanolamine (B43304). orgsyn.orgchemicalbook.com This process, while effective, presents challenges related to the use of highly corrosive acids, poor atom economy, and potentially harsh reaction conditions. guidechem.com Future research will undoubtedly focus on developing more environmentally benign and sustainable "green" approaches.
Key areas for development include:
Alternative Brominating Agents: Replacing concentrated hydrobromic acid with safer, more manageable brominating agents is a primary goal. Systems like N-bromosuccinimide (NBS) activated by catalytic additives, or oxidative bromination protocols using alkali metal halides (e.g., KBr) with an oxidant, offer promising alternatives that can reduce hazardous waste. nsf.govrsc.org
Solvent-Free and Aqueous Conditions: Shifting reactions from traditional organic solvents to solvent-free conditions or using water as a solvent is a cornerstone of green chemistry. mdpi.comresearchgate.net Given that the hydrobromide salt is water-soluble, exploring aqueous reaction media for both its synthesis and subsequent reactions is a logical step. nih.gov Phase-transfer catalysts (PTC) could be employed to facilitate reactions between aqueous and organic phases, enhancing reaction rates and simplifying work-up procedures. mdpi.comyoutube.com
Energy Efficiency: The adoption of microwave irradiation or ultrasonic conditions can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.comresearchgate.net
Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches
| Feature | Traditional Synthesis | Potential Green Chemistry Approach |
|---|---|---|
| Bromine Source | Concentrated Hydrobromic Acid orgsyn.orgchemicalbook.com | N-Bromosuccinimide (NBS) with activators, or KX/Oxidant systems nsf.govrsc.org |
| Solvent | Ethanol, or excess acid orgsyn.orglibretexts.org | Water, solvent-free, or biodegradable solvents (e.g., ethyl acetate) mdpi.commygreenlab.org |
| Energy Input | Prolonged heating/reflux chemicalbook.com | Microwave irradiation, sonication, or ambient temperature catalysis mdpi.comresearchgate.net |
| Byproducts | Significant acidic waste | Recyclable catalysts, water, or benign salts rsc.orgfrontiersin.org |
| Atom Economy | Moderate to Low | High |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The dual functionality of (2-bromoethyl)(ethyl)amine (B13517398) hydrobromide—a reactive C-Br bond and a secondary amine—opens a wide field for catalytic innovation to control its reactivity and selectivity.
Catalytic C-N Bond Formation: The compound is an ideal substrate for transition-metal-catalyzed C-N bond-forming reactions, a cornerstone of modern organic synthesis. epa.govnih.gov Advanced catalytic systems, employing metals like palladium, copper, rhodium, iridium, or cobalt, can facilitate the coupling of the bromoethyl moiety with a wide range of nitrogen-containing nucleophiles under mild conditions. nih.govnih.gov This allows for the construction of complex molecular architectures.
Selective N-Alkylation: The secondary amine group can be selectively functionalized. "Borrowing hydrogen" or "hydrogen auto-transfer" catalysis, often using iridium, rhodium, or cobalt complexes, enables the N-alkylation of amines with alcohols, producing only water as a byproduct. nih.govwhiterose.ac.uk This green methodology could be applied to react the amine function of the title compound while preserving the bromo group for subsequent transformations.
Photoredox and Electrocatalysis: Emerging fields like photoredox and electrocatalysis offer new ways to activate the C-Br bond. Visible-light-mediated reactions can enable novel transformations under exceptionally mild conditions, potentially allowing for site-selective functionalizations that are difficult to achieve with traditional thermal methods. researchgate.net
Table 2: Potential Catalytic Systems and Their Applications
| Catalytic System | Metal/Catalyst Type | Target Bond/Reaction | Potential Benefits |
|---|---|---|---|
| Cross-Coupling | Palladium, Copper epa.govnih.gov | C-Br (amination, arylation) | Construction of complex amines and heterocycles. |
| Hydrogen Borrowing | Iridium, Rhodium, Cobalt nih.govwhiterose.ac.uk | N-H (alkylation with alcohols) | High atom economy, produces water as the only byproduct. |
| Photoredox Catalysis | Iridium, Ruthenium, Organic Dyes researchgate.net | C-Br or C-H functionalization | Mild reaction conditions, unique reactivity pathways. |
| Phase-Transfer Catalysis | Quaternary Ammonium (B1175870) Salts mdpi.comyoutube.com | N-H or C-Br alkylation | Enables reactions in biphasic (e.g., water/organic) systems, improving green profile. |
Applications in Advanced Materials Science Beyond Traditional Organic Synthesis
The bifunctional nature of (2-bromoethyl)(ethyl)amine hydrobromide makes it an excellent candidate as a monomer or functionalizing agent for creating advanced materials. Its applications can extend far beyond being a simple intermediate in organic synthesis.
Amine-Functionalized Polymers: The compound can be used to introduce secondary amine functionalities into polymers. google.com This can be achieved either by incorporating it as a monomer in polymerization reactions or by grafting it onto existing polymer backbones. Amine-functionalized polymers have applications in areas such as CO2 capture, as coatings with antifouling properties, and for the extraction of environmental pollutants. researchgate.netscispace.comresearchgate.netrsc.org
Porous Organic Polymers (POPs) and Ionic Liquids: It can serve as a key reactant in the synthesis of functionalized ionic liquids or as a building block for porous organic polymers. chemicalbook.comrsc.org The amino group can be used to modify the properties of these materials, for example, by acting as a catalytic site or enhancing selectivity for gas adsorption. researchgate.netchemicalbook.com
Surface Modification: As an alkylating agent, it can be used for the surface modification of materials like nylon or titanate nanotubes, introducing amine groups that can alter surface properties or serve as anchor points for further functionalization. chemicalbook.com
Table 3: Potential Applications in Materials Science
| Material Class | Role of (2-bromoethyl)(ethyl)amine hydrobromide | Potential Application |
|---|---|---|
| Functional Polymers | Monomer or Grafting Agent | Antifouling coatings researchgate.netrsc.org, CO2 capture materials scispace.com, drug delivery systems. |
| Ionic Liquids | Precursor/Reactant | "Green" solvents, catalysts for organic reactions. chemicalbook.comrsc.org |
| Porous Organic Frameworks | Building Block/Functionalizing Agent | Gas storage and separation, heterogeneous catalysis. researchgate.net |
| Modified Surfaces | Surface Alkylating Agent | Enhanced adsorption on nanomaterials chemicalbook.com, biocompatible surfaces. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and reproducibility.
Continuous Flow Synthesis: The synthesis of (2-bromoethyl)(ethyl)amine hydrobromide and its subsequent reactions are well-suited for continuous flow reactors. amt.uk Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which is particularly beneficial for exothermic reactions or when handling hazardous reagents. researchgate.net This leads to improved yields, higher purity, and safer operation. rsc.orgresearchgate.net The synthesis of amines and amination reactions have been successfully demonstrated in various flow systems. researchgate.netrsc.org
Automated Synthesis Platforms: Integrating flow reactors with automated platforms can accelerate the discovery and optimization of new reaction pathways and the synthesis of compound libraries. sigmaaldrich.comresearchgate.net Using automated systems, different reaction partners and conditions for the functionalization of (2-bromoethyl)(ethyl)amine hydrobromide could be rapidly screened, significantly speeding up research in drug discovery and materials science. scispace.comchemrxiv.orgresearchgate.net This approach minimizes manual intervention, reduces human error, and allows for high-throughput experimentation.
Table 4: Batch Processing vs. Flow Chemistry/Automation
| Aspect | Batch Processing | Flow Chemistry & Automation |
|---|---|---|
| Scalability | Challenging, often requires re-optimization. | Straightforward, by extending operation time. researchgate.net |
| Safety | Higher risk with exothermic or hazardous reactions. | Inherently safer due to small reaction volumes and superior heat control. amt.uk |
| Efficiency | Slower reaction times, potential for side products. | Faster reactions, improved mixing, higher yields, and purity. amt.ukresearchgate.net |
| Reproducibility | Can vary between batches. | High, due to precise control of parameters. scispace.com |
| High-Throughput | Labor-intensive and slow. | Ideal for rapid screening of conditions and building libraries. sigmaaldrich.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2-bromoethyl)(ethyl)amine hydrobromide, and how can purity be validated during synthesis?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting ethylamine with 1,2-dibromoethane under controlled alkaline conditions (e.g., using NaHCO₃) can yield the hydrobromide salt . Post-synthesis, purity is validated using melting point analysis (174–180°C, as per reagent-grade standards) and thin-layer chromatography (TLC) with UV visualization . Advanced validation may employ quantitative ¹H NMR (qNMR) with internal standards (e.g., ethyl paraben) to assess trace impurities .
Q. How does the hygroscopic nature of (2-bromoethyl)(ethyl)amine hydrobromide influence its storage and handling in laboratory settings?
- Methodology : Due to its hygroscopicity, the compound must be stored in airtight containers under inert gas (e.g., argon) at –20°C. Prior to use, it should be equilibrated to room temperature in a desiccator to minimize hydrolysis. Solubility in polar aprotic solvents (e.g., DMSO) is recommended for experimental use, with sonication or gentle heating (≤40°C) to aid dissolution .
Q. What role does the bromoethyl group play in the compound’s reactivity as an alkylating agent?
- Mechanistic Insight : The bromine atom in the 2-bromoethyl group acts as a leaving group, enabling nucleophilic substitution reactions. This facilitates covalent bonding with nucleophilic sites (e.g., thiols in enzymes or amines in DNA), disrupting biological processes. Comparative studies with chloro analogs show higher reactivity due to bromine’s superior leaving-group ability .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines for bromoethylamine derivatives?
- Experimental Design : Discrepancies may arise from cell-line-specific permeability or metabolic activity. For example, leukemia cells often show higher sensitivity due to rapid proliferation rates compared to glioblastoma . To address this, use standardized viability assays (e.g., MTT or ATP-based assays) across multiple cell lines under identical conditions (e.g., 48-hour exposure, 10 µM concentration). Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis markers .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in (2-bromoethyl)(ethyl)amine hydrobromide?
- Methodology : qNMR with a relaxation delay ≥5×T₁ (spin-lattice relaxation time) ensures accurate integration of proton signals. Ethyl paraben or p-nitrotoluene are ideal internal standards due to non-overlapping peaks in the aromatic region. For example, the NH₃⁺ proton (δ 8.1–8.3 ppm) can be quantified against the ethyl paraben singlet (δ 7.8 ppm) . LC-MS with a C18 column and ESI+ ionization further identifies low-abundance byproducts (e.g., bis-alkylated amines) .
Q. How can regioselectivity challenges in nucleophilic substitutions involving (2-bromoethyl)(ethyl)amine hydrobromide be mitigated?
- Synthetic Optimization : Competing reactions (e.g., elimination to form ethylene) are minimized by using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C). Steric effects dominate regioselectivity; the ethyl group directs nucleophiles to the less hindered bromoethyl site. Kinetic studies using ¹³C-labeled substrates can track substitution pathways .
Q. What strategies are effective in preventing hydrolysis of the bromoethyl group during aqueous-phase reactions?
- Stability Testing : Hydrolysis rates increase with pH and temperature. Buffering reactions at pH 6–7 (e.g., phosphate buffer) and maintaining temperatures ≤25°C reduce degradation. Pre-formulating the compound as a lyophilized powder enhances stability for in vitro assays .
Q. How does the compound’s stability under UV light impact its use in photolabile applications?
- Experimental Validation : UV-Vis spectroscopy (200–400 nm) identifies absorption peaks linked to photodegradation. For photostable applications, amber glassware or light-blocking reagents (e.g., ascorbic acid) are recommended. Comparative studies with deuterated analogs (e.g., 2-bromoethyl-d₄-amine hydrobromide) can isolate degradation pathways .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
